N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
CAS No.: 1795434-37-5
Cat. No.: VC12018999
Molecular Formula: C17H12F3N3O2
Molecular Weight: 347.29 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide - 1795434-37-5](/images/structure/VC12018999.png)
Specification
CAS No. | 1795434-37-5 |
---|---|
Molecular Formula | C17H12F3N3O2 |
Molecular Weight | 347.29 g/mol |
IUPAC Name | N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Standard InChI | InChI=1S/C17H12F3N3O2/c1-23(13-5-3-2-4-6-13)15(24)12-9-7-11(8-10-12)14-21-16(25-22-14)17(18,19)20/h2-10H,1H3 |
Standard InChI Key | BNCAIJCEXIDURW-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at the 3-position with a trifluoromethyl (-CF₃) group. The 5-position of the oxadiazole is linked to a benzamide group through a methylene bridge. The benzamide moiety is further substituted with N-methyl and N-phenyl groups, creating a sterically bulky and lipophilic structure. The molecular formula is C₁₈H₁₄F₃N₃O₂, with a molecular weight of 377.33 g/mol .
Key structural attributes include:
-
Trifluoromethyl group: Enhances metabolic stability and modulates electron density .
-
1,2,4-Oxadiazole core: Imparts rigidity and influences binding affinity to biological targets .
-
N-Methyl-N-phenyl benzamide: Contributes to lipophilicity (logP ≈ 4.2) , potentially improving blood-brain barrier permeability.
Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 377.33 g/mol |
logP | 4.2 (predicted) |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 68.7 Ų |
Solubility | Low aqueous solubility |
The trifluoromethyl group increases hydrophobicity, as evidenced by the high logP value, while the oxadiazole and benzamide groups contribute to a moderate polar surface area . These properties suggest limited solubility in aqueous media, a common challenge for oxadiazole-containing drugs .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, a plausible pathway includes:
-
Formation of the amidoxime: Reaction of 4-cyanobenzoyl chloride with methylphenylamine to form N-methyl-N-phenyl-4-cyanobenzamide, followed by treatment with hydroxylamine to yield the amidoxime intermediate.
-
Cyclization: Condensation of the amidoxime with trifluoroacetic anhydride under microwave irradiation (MWI) to form the 1,2,4-oxadiazole ring .
This method aligns with protocols used for analogous compounds, such as the synthesis of NT160, a class-IIa HDAC inhibitor featuring a trifluoromethyloxadiazole moiety .
Structural Modifications
Structure-activity relationship (SAR) studies on similar compounds reveal critical insights:
-
Trifluoromethyl substitution: Enhances binding to hydrophobic enzyme pockets (e.g., HDAC4) .
-
N-Methyl/N-phenyl groups: Improve metabolic stability by reducing oxidative deamination .
-
Benzamide linkage: Facilitates π-π stacking interactions with aromatic residues in target proteins .
Biological Activities and Mechanisms
HDAC Inhibition
Analogous trifluoromethyloxadiazole derivatives, such as NT160, exhibit sub-nanomolar affinity for class-IIa HDAC isoforms (e.g., HDAC4) . The trifluoromethyl group likely interacts with zinc ions in the HDAC active site, while the benzamide moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions .
Antitumor Effects
Compounds with 1,2,4-oxadiazole cores demonstrate antiproliferative activity against cancer cell lines. For example:
-
Compound 11a: IC₅₀ = 0.11 µM against A549 lung cancer cells .
-
Compound 10b: IC₅₀ = 13.6 µM against HCT-116 colon cancer cells .
While direct data on N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is lacking, its structural similarity to these active compounds suggests potential anticancer properties.
Antimicrobial Activity
1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., -CF₃) show broad-spectrum antimicrobial effects. For instance, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amines inhibit Staphylococcus aureus (MIC = 8 µg/mL) .
Pharmacological Applications
Oncology
The compound’s HDAC inhibitory activity positions it as a candidate for epigenetic cancer therapy. HDAC4 overexpression is linked to tumor progression in glioblastoma and breast cancer .
Neurodegenerative Diseases
HDAC inhibitors are being explored for Alzheimer’s disease, where HDAC4 misregulation contributes to tau hyperphosphorylation . The compound’s lipophilicity may enable central nervous system penetration.
Radiopharmaceuticals
Radiolabeled analogs like [¹⁸F]-NT160 have been developed for positron emission tomography (PET) imaging, achieving radiochemical purity >95% . Similar strategies could adapt N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide for diagnostic applications.
Comparative Analysis with Related Compounds
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide distinctively combines trifluoromethyl and benzamide groups, potentially offering enhanced target selectivity compared to simpler oxadiazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume